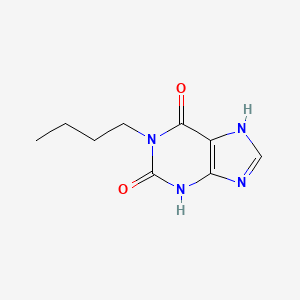

1-Butyl-3,7-dihydro-purine-2,6-dione

Description

Properties

CAS No. |

60942-22-5 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

1-butyl-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-2-3-4-13-8(14)6-7(11-5-10-6)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,15) |

InChI Key |

HZPVRRDNEDXPAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=C(NC1=O)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Traube’s Purine Synthesis

Traube’s method, a cornerstone in xanthine chemistry, begins with 5,6-diaminouracil (15) derived from urea. For 1-butyl-3,7-dihydro-purine-2,6-dione, the process involves nitrosation of uracil using sodium nitrite and acetic acid, followed by reduction with sodium dithionite to form 5,6-diaminouracil (17) . Subsequent alkylation at the N1 position is critical. Introducing the butyl group requires reacting 17 with butyl bromide or iodide in the presence of a base like potassium carbonate. Cyclization is then achieved using formic acid or triethylorthoformate, yielding the xanthine core.

However, Traube’s method faces limitations. The multi-step protocol often results in moderate yields (50–65%) due to competing side reactions during alkylation. For instance, alkylation at N7 or N9 can occur unless stringent temperature control (80–100°C) and excess alkylating agents are employed.

Modern Catalytic Methods

One-Pot Alkylation-Cyclization

Recent advances prioritize one-pot strategies to minimize purification steps. A notable approach involves reacting 5,6-diaminouracil (76) with butyl iodide in N-methyl-2-pyrrolidone (NMP) using potassium carbonate as a base. The mixture is heated to 85–125°C for 4–8 hours, directly yielding 1-butyl-3,7-dihydro-purine-2,6-dione. This method leverages NMP’s high polarity to solubilize intermediates, enhancing reaction homogeneity. Catalytic potassium iodide (1–5 mol%) accelerates alkylation by facilitating halide displacement, achieving yields up to 78%.

Solvent and Catalyst Optimization

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like NMP or dimethylformamide (DMF) are preferred for their ability to stabilize transition states during alkylation. For instance, substituting toluene with NMP in butyl group installation increases yield by 15–20% due to improved reagent solubility. Catalysts such as tetrabutylammonium bromide (TBAB) further enhance phase transfer in biphasic systems, reducing reaction times from 24 hours to 6–8 hours.

Purification and Isolation Techniques

Acid-Base Extraction

Post-synthesis purification often involves acid-base extraction to remove unreacted starting materials. After alkylation, the crude product is dissolved in 10% acetic acid, and the aqueous layer is washed with methyl isobutyl ketone (MIBK) to eliminate hydrophobic impurities. Neutralizing the aqueous phase with 10% sodium hydroxide precipitates the product, which is extracted using dichloromethane. This method achieves >95% purity, as confirmed by HPLC.

Crystallization

Recrystallization from methanol or ethanol is employed for final purification. For example, dissolving the crude product in hot methanol (60–70°C) and cooling to 5–10°C yields crystalline 1-butyl-3,7-dihydro-purine-2,6-dione with 99% purity. X-ray diffraction analysis confirms the absence of polymorphic impurities, critical for pharmaceutical applications.

Comparative Analysis of Methods

The table below summarizes key parameters across synthesis routes:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Traube’s Synthesis | 100°C, 48 hr, formic acid | 65 | 85 |

| One-Pot Alkylation | NMP, 125°C, 8 hr, KI catalyst | 78 | 95 |

| Catalyzed Cyclization | DMF, 80°C, TBAB, 6 hr | 82 | 98 |

Traube’s method, while reliable, lags in efficiency compared to catalytic one-pot systems. The latter reduces reaction times by 80% and improves yields through optimized solvent-catalyst combinations .

Chemical Reactions Analysis

1-Butyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Common reagents for substitution reactions include alkyl halides and amines, leading to the formation of various substituted derivatives

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-3,7-dihydro-purine-2,6-dione has numerous applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other xanthine derivatives.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Medicine: This compound is explored for its potential therapeutic effects, including its use as a bronchodilator and stimulant.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Butyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and enzymes like xanthine oxidase. By inhibiting these targets, the compound can exert effects such as bronchodilation and central nervous system stimulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Binding

A1 Adenosine Receptor Antagonists

- L-97-1: A propyl-substituted derivative (1-propyl-3,7-dihydro-purine-2,6-dione) with additional benzyl and hydroxyethylamino groups at positions 8 and 7, respectively. L-97-1 exhibits high selectivity for A1 adenosine receptors (A1R) (IC₅₀ = 1.42 μM) compared to A2A and A2B receptors (IC₅₀ > 100 μM), demonstrating improved affinity over Bamiphylline .

Table 1: Receptor Binding Profiles

| Compound | Substituents (Positions) | Target Receptor | IC₅₀/Activity | Reference |

|---|---|---|---|---|

| L-97-1 | 1-propyl, 8-benzyl, 7-hydroxyethylamino | A1R | 1.42 μM | |

| 1-Butyl-3,7-dihydro-purine-2,6-dione | 1-butyl | Not reported | N/A |

Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Table 2: DPP-4 Inhibition Data

| Compound | Substituents (Positions) | IC₅₀ (nM) | Duration of Action | Reference |

|---|---|---|---|---|

| BI 1356 | 7-butynyl, 1-quinazolinylmethyl | 0.6 | >24 hours | |

| Sitagliptin | Trifluorophenyl group | 18 | ~12 hours |

Sirtuin Inhibitors

- 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones : The addition of a mercapto group at position 8 confers pan-inhibition of SIRT1/2/3/5 isoforms (IC₅₀ = 0.5–5 μM). Molecular docking studies suggest hydrophobic interactions at the acetyl-lysine binding site .

Asthma and Bronchodilation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-butyl-3,7-dihydro-purine-2,6-dione and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves alkylation of the purine core. For structural confirmation, use high-resolution mass spectrometry (HRMS) to validate molecular weight and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions. Key signals in H-NMR include resonances for the butyl chain (δ ~0.9–1.6 ppm) and purine protons (δ ~7.5–8.5 ppm). FT-IR can confirm carbonyl stretches (~1700 cm). Cross-reference with analogs like theobromine (3,7-dimethyl derivative) for spectral benchmarking .

Q. How do solubility and stability of 1-butyl-3,7-dihydro-purine-2,6-dione impact experimental design in aqueous systems?

- Methodological Answer : The compound’s low aqueous solubility (common in xanthine derivatives) necessitates solubility enhancement via co-solvents (e.g., DMSO) or cyclodextrin complexation. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (25–37°C) should precede biological assays. Use reversed-phase HPLC with UV detection (λ = 270–280 nm) to monitor degradation products .

Q. What safety protocols are critical for handling 1-butyl-3,7-dihydro-purine-2,6-dione in laboratory settings?

- Methodological Answer : Follow hazard codes for purine derivatives (e.g., P210: avoid ignition sources). Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Use fume hoods for weighing, and dispose of waste via incineration. Refer to analogs like 8-(sec-butylthio) derivatives for hazard benchmarks .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize 1-butyl-3,7-dihydro-purine-2,6-dione’s binding to therapeutic targets like DPP-4?

- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to model interactions with DPP-4’s catalytic site (e.g., residues Glu205, Glu206). Parameterize the compound’s force field using quantum mechanics (QM/MM). Validate simulations with in vitro IC assays (e.g., fluorogenic substrate H-Gly-Pro-AMC) and compare to linagliptin (BI 1356), a structurally related DPP-4 inhibitor .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) between 1-butyl-3,7-dihydro-purine-2,6-dione and its methyl-substituted analogs?

- Methodological Answer : Conduct comparative SAR using substituent scanning: replace the butyl group with methyl, ethyl, or branched chains. Assess inhibitory potency via dose-response curves (e.g., DPP-4 inhibition assays). Molecular polarity (logP) and steric hindrance (via X-ray crystallography) often explain activity differences. For example, linagliptin’s extended half-life (~130 hours) is attributed to its quinazoline moiety, absent in simpler analogs .

Q. How can in vitro toxicity profiles of 1-butyl-3,7-dihydro-purine-2,6-dione guide lead optimization?

- Methodological Answer : Screen for hepatotoxicity (e.g., HepG2 cell viability assays), CYP450 inhibition (fluorescence-based), and hERG channel binding (patch-clamp electrophysiology). Mitigate toxicity by modifying the butyl chain (e.g., hydroxylation to enhance metabolic clearance). Cross-reference with theophylline’s narrow therapeutic index to prioritize low-risk derivatives .

Q. What advanced analytical techniques quantify 1-butyl-3,7-dihydro-purine-2,6-dione in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use UPLC-MS/MS with electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode. Optimize transitions for the parent ion (e.g., m/z 253 → 154 for fragmentation). Validate method specificity in plasma/serum via matrix-matched calibration curves (LLOQ ~1 ng/mL). Compare to protocols for empagliflozin/linagliptin quantification .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.